molecular formula C6H9IN2O B2459061 3-iodo-1-(2-methoxyethyl)-1H-pyrazole CAS No. 1512429-29-6

3-iodo-1-(2-methoxyethyl)-1H-pyrazole

Cat. No.: B2459061
CAS No.: 1512429-29-6
M. Wt: 252.055
InChI Key: CAHFGNSOQYYHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1-(2-methoxyethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of an iodine atom and a methoxyethyl group in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(2-methoxyethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(2-methoxyethyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(2-methoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Oxidized derivatives of the original compound.

    Coupling: Biaryl or alkyne-linked products.

Scientific Research Applications

Chemistry

In chemistry, 3-iodo-1-(2-methoxyethyl)-1H-pyrazole is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a starting point for the development of new pharmaceuticals or agrochemicals.

Medicine

In medicine, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-iodo-1-(2-methoxyethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and methoxyethyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-(2-methoxyethyl)-1H-indazole
  • 3-Iodo-1-(2-methoxyethyl)-1H-imidazole
  • 3-Iodo-1-(2-methoxyethyl)-1H-triazole

Uniqueness

Compared to similar compounds, 3-iodo-1-(2-methoxyethyl)-1H-pyrazole has a unique combination of an iodine atom and a methoxyethyl group attached to the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-iodo-1-(2-methoxyethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHFGNSOQYYHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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